molecular formula C12H12ClFO2 B11721315 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic Acid

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic Acid

Cat. No.: B11721315
M. Wt: 242.67 g/mol
InChI Key: MFNVCUFOSAXALV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12ClFO2 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with a 3-chloro-2-fluorophenyl group

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    1-(3-Fluorophenyl)cyclopentanecarboxylic acid: This compound lacks the chloro group, which may affect its reactivity and biological activity.

    1-(3-Bromophenyl)cyclopentanecarboxylic acid: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties.

    Cyclopentanecarboxylic acid: The unsubstituted parent compound, which serves as a basis for the synthesis of various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12ClFO2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)

InChI Key

MFNVCUFOSAXALV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C(=CC=C2)Cl)F)C(=O)O

Origin of Product

United States

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